molecular formula C7H6ClN3O B13669480 6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine

6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13669480
M. Wt: 183.59 g/mol
InChI Key: FDWBVVRYXMVSIV-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused to a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its diverse applications in various fields make it a compound of significant interest .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-6-2-5(8)3-11-4-9-10-7(6)11/h2-4H,1H3

InChI Key

FDWBVVRYXMVSIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NN=C2)Cl

Origin of Product

United States

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